P2X3/P2X2/3 Receptor Antagonism: Target Engagement Supported by Patent Class, but No Compound-Specific Quantitative Data Available
The compound falls within the generic structure (I) claimed in Bayer's patent family (JO-P20150301-B1, WO2016091847, EP3230281) as a 1,3-thiazol-2-yl substituted benzamide with P2X3 and/or P2X2/3 receptor antagonist activity [1]. However, the patent does not disclose individual IC50 or Ki values for this specific 5-bromo-2-chloro analog. In the absence of disclosed binding or functional data, the compound's target engagement is inferred solely from its inclusion within the patent's Markush structure, not from direct experimental evidence for this precise chemical entity. Comparator data for close analogs (e.g., 3-chloro, 2-bromo, or unsubstituted benzamide variants) are likewise unavailable in the public domain for this patent series. Consequently, no quantitative differentiation can be established.
| Evidence Dimension | P2X3/P2X2/3 receptor antagonism (inferred from patent Markush structure) |
|---|---|
| Target Compound Data | Not publicly reported for this specific compound |
| Comparator Or Baseline | Not publicly reported for close analogs in this patent series |
| Quantified Difference | Cannot be calculated; no quantitative data available |
| Conditions | N/A – inferred from patent claims only |
Why This Matters
Without quantitative potency data, any claim of superior target engagement versus analogs is unsupported; researchers must either request proprietary data from the patent assignee or conduct their own comparative profiling.
- [1] Davenport, A.J. et al. (Bayer AG). 1,3-Thiazol-2-yl substituted benzamides. Patent JO-P20150301-B1. Abstract: compounds of general formula (I) for treatment of neurogenic disorders via P2X3/P2X2/3 antagonism. View Source
